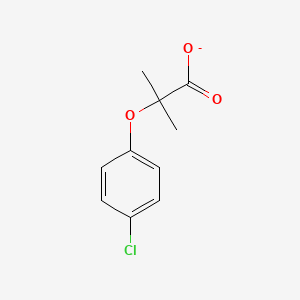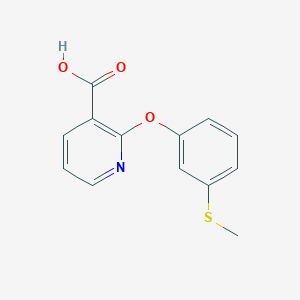
2-(3'-Methylthiophenoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3'-Methylthiophenoxy)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a methylsulfanyl group attached to a phenoxy ring, which is further connected to a nicotinic acid moiety. Nicotinic acid derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3'-Methylthiophenoxy)nicotinic acid typically involves the reaction of 3-(methylsulfanyl)phenol with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3'-Methylthiophenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group on the nicotinic acid moiety can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3'-Methylthiophenoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
- 6-Methyl-4-(trifluoromethyl)nicotinic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
Uniqueness
2-(3'-Methylthiophenoxy)nicotinic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H11NO3S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-(3-methylsulfanylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-18-10-5-2-4-9(8-10)17-12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |
InChI Key |
NSEGQYOXRKOWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)OC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-6-chloro-9H-purine](/img/structure/B8312997.png)
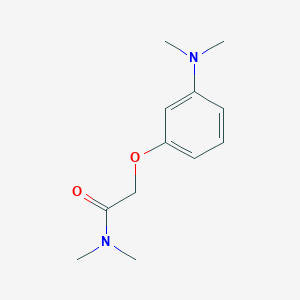
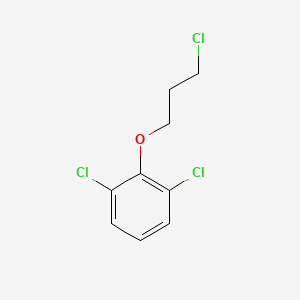
![5-Chloro-1-(benzo[b]furan-2-ylcarbonylmethyl)pyrimidin-2-one](/img/structure/B8313031.png)
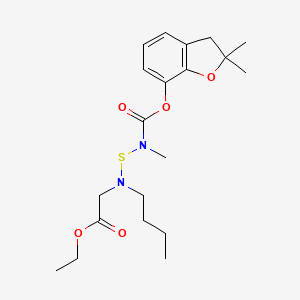
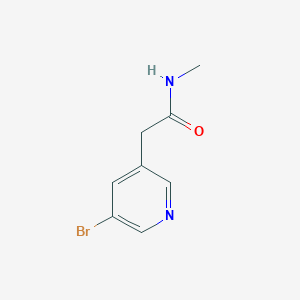
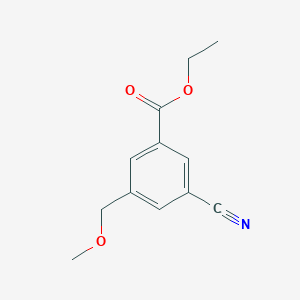

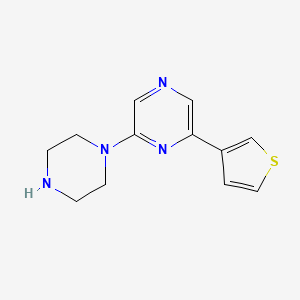
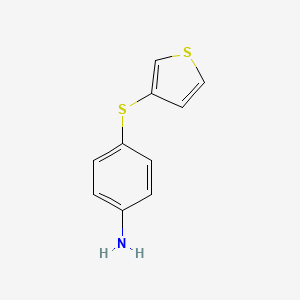
![3-(2-Fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8313104.png)
![alpha-[3-Methoxy-4-(benzyloxy)phenyl]-4-methylbenzyl alcohol](/img/structure/B8313111.png)

